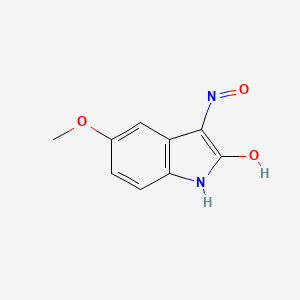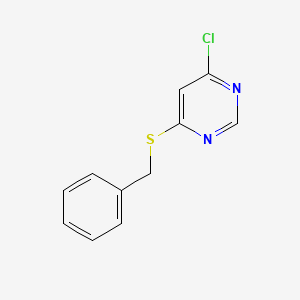
3-acetyl-1lambda6-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1lambda6-thietane-1,1-dione is a chemical compound with the molecular formula C5H6O2S. It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is known for its unique reactivity and selectivity, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1lambda6-thietane-1,1-dione typically involves the reaction of thietane-1,1-dioxide with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetylated product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thietane derivatives with different functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Acetyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-acetyl-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the thietane ring and the acetyl group, which can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-1lambda6-thietane-1,1-dioxide: Similar in structure but with different reactivity due to the presence of an additional oxygen atom.
3-Propionyl-1lambda6-thietane-1,1-dione: Similar structure with a propionyl group instead of an acetyl group, leading to different chemical properties.
3-Butyryl-1lambda6-thietane-1,1-dione: Contains a butyryl group, resulting in variations in reactivity and applications.
Uniqueness
3-Acetyl-1lambda6-thietane-1,1-dione is unique due to its specific combination of the thietane ring and the acetyl group, which imparts distinct reactivity and selectivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
1783349-31-4 |
|---|---|
Fórmula molecular |
C5H8O3S |
Peso molecular |
148.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)

![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

